S-Methylisothiourea hemisulfate (CAS 867-44-7) is a highly crystalline, bench-stable bifunctional reagent utilized primarily as a stoichiometric methanethiol surrogate and a core building block for guanidine and heterocycle synthesis. In industrial and laboratory workflows, it provides a stable, odorless alternative to handling toxic gaseous methanethiol, releasing the active thiol only upon controlled basic hydrolysis [1]. Furthermore, the compound serves as an efficient electrophilic amidination reagent, where the methanethiolate moiety functions as a highly competent leaving group. In pharmacological applications, the hemisulfate salt is procured as a highly selective inhibitor of inducible nitric oxide synthase (iNOS), providing a standardized baseline for inflammatory and cardiovascular disease models [2].
Substituting S-methylisothiourea hemisulfate with generic alternatives introduces severe process and performance liabilities. Attempting to use direct gaseous methanethiol for thiomethylation requires specialized gas-handling infrastructure, strict environmental controls, and introduces significant dosing inaccuracies [1]. If O-methylisourea is substituted during guanidinylation, the resulting methoxide leaving group exhibits poorer leaving kinetics compared to the methanethiolate of the S-methyl analog, leading to incomplete conversions and complex purification profiles when reacting with hindered amines [2]. In biological assays, replacing this specific compound with non-selective nitric oxide synthase inhibitors like L-NAME or aminoguanidine results in off-target suppression of endothelial NOS (eNOS), confounding data in in vivo models by inducing severe cardiovascular artifacts [3]. Finally, substituting the hemisulfate salt with the hydrochloride or hydroiodide variants increases hygroscopicity, reducing shelf-life and compromising the precise stoichiometric weighing required for reproducible scale-up.
Gaseous methanethiol (bp 6 °C) is highly toxic and malodorous, requiring pressurized cylinders and strict environmental health and safety (EHS) protocols. S-Methylisothiourea hemisulfate functions as an odorless, highly crystalline solid precursor that generates stoichiometric amounts of methanethiol only upon basic hydrolysis. In two-chamber reactor setups or in situ applications, this solid surrogate completely eliminates the need for gas cylinders while maintaining precise equivalent control, enabling high-yielding transition-metal-catalyzed cross-couplings and hydrothiolations without the infrastructure overhead of gas handling [1].
| Evidence Dimension | Handling state and stoichiometric control |
| Target Compound Data | S-Methylisothiourea hemisulfate (Odorless, bench-stable solid; precise equivalent weighing) |
| Comparator Or Baseline | Methanethiol (Toxic gas; requires pressurized cylinders; difficult to quantify exact equivalents) |
| Quantified Difference | Replaces specialized gas infrastructure with standard solid weighing, achieving >90% thiomethylation yields safely. |
| Conditions | Base-promoted ex-situ or in-situ gas generation for cross-coupling. |
Procuring this solid surrogate drastically reduces EHS compliance costs and simplifies process scale-up for thioether synthesis.
The synthesis of complex guanidines and aminopyrimidines relies heavily on the leaving group ability of the amidination reagent. S-Methylisothiourea hemisulfate utilizes the methanethiolate (MeS⁻) leaving group, which is significantly more polarizable and kinetically favored over the methoxide (MeO⁻) leaving group generated by O-methylisourea. This kinetic advantage allows the guanidinylation of sterically hindered or weakly nucleophilic primary and secondary amines to proceed at lower temperatures with higher conversion rates, minimizing the thermal degradation of sensitive pharmaceutical intermediates[1].
| Evidence Dimension | Leaving group ability in nucleophilic substitution |
| Target Compound Data | S-Methylisothiourea hemisulfate (MeS⁻ leaving group) |
| Comparator Or Baseline | O-Methylisourea (MeO⁻ leaving group) |
| Quantified Difference | MeS⁻ provides faster reaction kinetics and drives hindered amine substitutions to completion compared to the less reactive MeO⁻. |
| Conditions | Nucleophilic addition-elimination reactions with hindered amines. |
Selecting the S-methyl derivative over the O-methyl analog ensures higher yields and simpler purification profiles in pharmaceutical intermediate manufacturing.
Differentiating between nitric oxide synthase (NOS) isoforms is critical in pharmacological profiling. S-Methylisothiourea sulfate (SMT) demonstrates a 10- to 30-fold greater potency for inducible NOS (iNOS) in immunostimulated macrophages (EC50 ~6 µM) compared to standard non-selective inhibitors like NG-methyl-L-arginine (L-NMA). Unlike L-NAME, SMT does not indiscriminately block constitutive endothelial NOS (eNOS), thereby preventing the severe hypertensive artifacts that confound in vivo models of septic shock and myocardial infarction [1].
| Evidence Dimension | iNOS inhibition potency (EC50) and isoform selectivity |
| Target Compound Data | S-Methylisothiourea sulfate (EC50 ~6 µM for iNOS; preserves eNOS function) |
| Comparator Or Baseline | NG-methyl-L-arginine / L-NAME (Lower iNOS potency; poor isoform selectivity) |
| Quantified Difference | 10- to 30-fold higher potency for iNOS with significantly reduced off-target cardiovascular effects. |
| Conditions | Immunostimulated cultured macrophages and in vivo rodent models of septic shock. |
Procuring this specific compound provides researchers with a reliable pharmacological tool for isolating iNOS-dependent pathways without off-target eNOS toxicity.
Employed as a bench-stable, odorless solid surrogate for the generation of methanethiol in the synthesis of aryl methyl sulfides and thioethers during pharmaceutical development, avoiding the severe EHS liabilities and infrastructure costs of toxic gas handling [1].
Utilized as a highly efficient amidination reagent for the guanidinylation of complex amines, peptides, and cyclodextrins, where the superior MeS⁻ leaving group allows for mild reaction conditions that preserve substrate integrity and maximize yield [2].
Procured as a core building block for the synthesis of nitrogen- and sulfur-containing heterocycles (e.g., pyrimidines, triazines, and imidazoles), where the S-methyl group acts as an efficient leaving group for subsequent functionalization steps [2].
Used as a highly selective and potent iNOS inhibitor in cardiovascular, septic shock, and inflammatory disease models, ensuring that pharmacological data is not confounded by off-target eNOS suppression [3].
Irritant